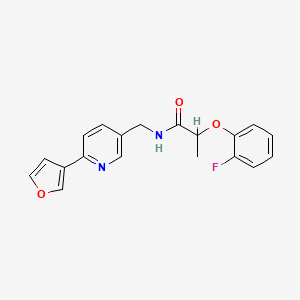
2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been found to have several biochemical and physiological effects. In particular, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide in lab experiments include its potent anticancer activity, its potential for use in the development of new drugs, and its relatively simple synthesis method. However, some limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide. These include:
1. Further elucidation of the mechanism of action of this compound.
2. Optimization of the synthesis method to yield higher purity and higher yield of the final product.
3. Evaluation of the toxicity and safety of this compound in animal models.
4. Development of new drugs based on the structure of this compound for the treatment of various diseases.
5. Investigation of the potential of this compound as a diagnostic tool for cancer.
In conclusion, 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has potential applications in the field of medicinal chemistry. This compound has been found to have potent anticancer activity and has several biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential for use in the development of new drugs.
Synthesis Methods
The synthesis of 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide involves several steps. The first step involves the reaction of 2-fluorophenol with 2-bromoethanol to form 2-(2-fluorophenoxy)ethanol. The second step involves the reaction of 2-(2-fluorophenoxy)ethanol with 6-(furan-3-yl)picolinic acid to form 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide has potential applications in the field of medicinal chemistry. This compound has been found to have activity against several disease targets, including cancer, inflammation, and neurological disorders. In particular, this compound has been found to have potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13(25-18-5-3-2-4-16(18)20)19(23)22-11-14-6-7-17(21-10-14)15-8-9-24-12-15/h2-10,12-13H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVNZNYVPHPJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid](/img/structure/B2661190.png)
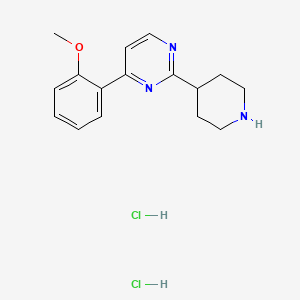
![[2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone](/img/structure/B2661193.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2661195.png)
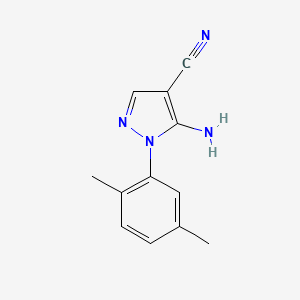
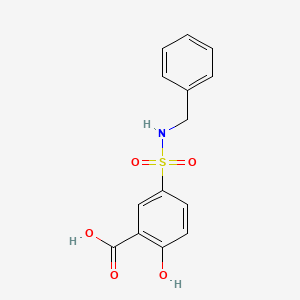
![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2661201.png)
![N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2661203.png)
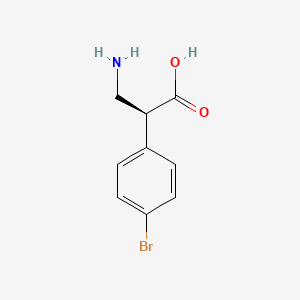
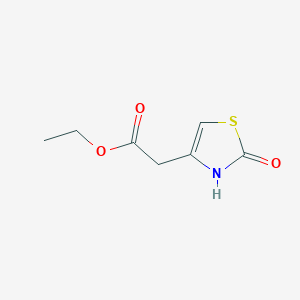
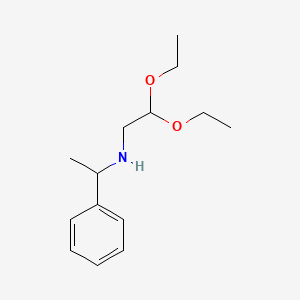
![2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid](/img/structure/B2661209.png)
![N-(4-carbamoylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2661210.png)
![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2661211.png)